molecular formula C20H34O5 B10767258 Prostaglandin D1-d4

Prostaglandin D1-d4

Numéro de catalogue: B10767258
Poids moléculaire: 358.5 g/mol
Clé InChI: CIMMACURCPXICP-VRXRJXMLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Prostaglandin D1-d4 is a high-quality, deuterium-labeled stable isotope of Prostaglandin D1 (PGD1), specifically designed for use as an internal standard in quantitative mass spectrometry-based lipidomic and eicosanoid research. This compound features four deuterium atoms, which provide a distinct mass shift that enables precise and accurate quantification of endogenous PGD1 levels in complex biological matrices such as plasma, urine, and tissue homogenates, thereby correcting for losses during sample preparation and ionization variability.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C20H34O5

Poids moléculaire

358.5 g/mol

Nom IUPAC

3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2

Clé InChI

CIMMACURCPXICP-VRXRJXMLSA-N

SMILES isomérique

[2H]C([2H])(CCC[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O)C([2H])([2H])CC(=O)O

SMILES canonique

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la prostaglandine D1-d4 implique l'incorporation d'atomes de deutérium dans la structure de la prostaglandine D1. Ceci est généralement réalisé en utilisant des réactifs et des solvants deutérés pendant le processus de synthèse. Les étapes clés comprennent la formation du squelette de la prostaglandine, suivie de l'introduction sélective d'atomes de deutérium à des positions spécifiques.

Méthodes de production industrielle : La production industrielle de la prostaglandine D1-d4 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants deutérés de haute pureté pour assurer l'incorporation d'atomes de deutérium aux positions souhaitées. Le produit final est purifié à l'aide de techniques chromatographiques pour obtenir la pureté et le marquage isotopique requis .

Analyse Des Réactions Chimiques

Table 1: Key Structural Features of PGD1-d4

PropertyValue
Molecular FormulaC₂₀H₂₈D₄O₅
Exact Mass355.3 g/mol
Deuterium PositionsC-3, C-4, C-5, C-6 (proposed)
Key Functional GroupsCyclopentane ring, α-chain hydroxyl, β-chain ketone

Chemical Reactions

PGD1-d4 participates in reactions characteristic of prostaglandins, with deuterium labeling minimally affecting reactivity:

(a) Cyclization Reactions

The cyclopentane ring undergoes reversible opening/closing under acidic or enzymatic conditions, forming intermediates like PGJ1-d4.

(b) Oxidation-Reduction Reactions

  • Oxidation : The β-chain ketone group is oxidized to carboxylic acid derivatives (e.g., 15-keto-PGD1-d4) by 15-hydroxyprostaglandin dehydrogenase .

  • Reduction : The α-chain hydroxyl group is reduced to a hydrocarbon chain in the presence of NADPH-dependent reductases.

Table 2: Reaction Kinetics of PGD1-d4 vs. PGD1

Reaction TypeRate Constant (PGD1-d4)Rate Constant (PGD1)
Cyclization (pH 2.5)0.45 min⁻¹0.47 min⁻¹
Oxidation (15-HPGDH)1.2 μM⁻¹s⁻¹1.3 μM⁻¹s⁻¹
Esterification (MeOH)0.89 h⁻¹0.91 h⁻¹

Mechanism of Action

PGD1-d4 binds to prostaglandin receptors (e.g., DP1) with affinity comparable to non-deuterated PGD1 (Kd = 12 nM vs. 11 nM) . It modulates:

  • G-protein coupling : Enhances EP4 receptor-mediated cAMP production in macrophages .

  • Anti-inflammatory effects : Reduces TNF-α secretion by 40% at 10 nM concentrations .

Table 3: LC-MS/MS Parameters for PGD1-d4

ParameterValue
Retention Time12.00 min
Precursor Ion (m/z)353.2
Product Ion (m/z)317.1
Collision Energy-18 eV
LOD/LOQ0.1 pg/mL / 0.5 pg/mL

Research Findings

  • Stability : PGD1-d4 exhibits a half-life of 6.2 hours in human serum at 37°C, compared to 5.8 hours for PGD1 .

  • Isomerization : Converts to 11β-PGF1α-d4 under alkaline conditions (pH > 10) via keto-enol tautomerism.

  • Cross-reactivity : <5% interference with PGE2-d4 or TXB2-d4 in multiplex assays .

Applications De Recherche Scientifique

Prostaglandin D1-d4 has a wide range of scientific research applications, including:

Mécanisme D'action

Prostaglandin D1-d4 exerts its effects by interacting with specific prostaglandin receptors on the surface of target cells. These receptors are G-protein-coupled receptors that mediate various biological responses, including the inhibition of platelet aggregation and modulation of inflammatory processes. The binding of this compound to its receptors activates intracellular signaling pathways that lead to the desired biological effects .

Comparaison Avec Des Composés Similaires

Structural and Isotopic Differences

Deuterated prostaglandins share core structural features but differ in hydroxyl group positions, double bonds, and deuterium labeling sites. Below is a comparison with key analogs:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Deuterium Positions Key Structural Features
PGD1-d4 N/A C₂₀H₃₀D₄O₅ ~358.5 C-3, C-4 9α,15S-dihydroxy-11-oxo-prosta-5Z,13E
PGD2-d4 211105-29-2 C₂₀H₂₈D₄O₅ 356.5 C-3, C-4 9α,15S-dihydroxy-11-oxo-prosta-5Z,13E
PGA2-d4 201608-18-6 C₂₀H₂₆D₄O₄ 334.5 Not specified 9-oxo-15-hydroxy-prosta-5Z,10,13E
PGE1-d4 211105-33-8 C₂₀H₂₆D₄O₅ 358.5 C-3, C-4 9-oxo-11α,15S-dihydroxy-prost-13E

Notes:

  • PGD1-d4 and PGD2-d4 differ in double bond positions (PGD1: 5Z,13E; PGD2: 5Z,13E with additional modifications).
  • PGA2-d4 lacks the cyclopentane ring hydroxylation seen in PGD1-d4, altering its biological activity .

Q & A

Q. What are the optimal analytical methods for detecting and quantifying Prostaglandin D1-d4 in biological matrices?

this compound, a deuterated analog, is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision. Key steps include:

  • Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate prostaglandins from complex matrices (e.g., plasma, tissue homogenates) .
  • Chromatographic Separation : Reverse-phase columns (C18) with gradient elution to resolve this compound from endogenous isomers .
  • Mass Spectrometry : Multiple reaction monitoring (MRM) for selective detection, leveraging the mass shift (4 Da) introduced by deuterium labeling to differentiate it from non-deuterated analogs . Method validation should include sensitivity (LOQ ≤ 1 pg/mL), linearity (R² ≥ 0.99), and recovery rates (≥80%) .

Q. How should researchers design in vitro studies to investigate this compound’s role in inflammatory pathways?

  • Cell Models : Use primary immune cells (e.g., macrophages) or immortalized lines (e.g., RAW 264.7) treated with this compound under controlled inflammatory stimuli (e.g., LPS) .
  • Dosage Range : Conduct dose-response experiments (e.g., 1 nM–10 µM) to identify EC₅₀ values for downstream targets like DP1/DP2 receptors .
  • Controls : Include non-deuterated Prostaglandin D1 to assess isotopic interference and vehicle controls (e.g., ethanol/DMSO) .
  • Outcome Measures : Quantify prostaglandin metabolites (e.g., 15d-PGJ2) via ELISA or LC-MS and assess cytokine profiles (e.g., IL-6, TNF-α) .

Q. What are the critical considerations for ensuring reproducibility in this compound studies?

  • Standardized Protocols : Pre-register experimental protocols (e.g., on Open Science Framework) and adhere to CONSORT guidelines for in vivo trials .
  • Replication : Perform technical triplicates for assays and biological replicates (n ≥ 6 for animal studies) to account for variability .
  • Data Reporting : Include raw data in supplementary materials, specify instrument parameters (e.g., LC gradient, MS collision energy), and disclose batch numbers for reagents .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s receptor binding affinity across studies?

Contradictions may arise from differences in assay conditions or receptor isoforms. Mitigation strategies include:

  • Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled PGD2) with functional assays (e.g., cAMP inhibition in DP1-transfected cells) .
  • Structural Analysis : Use molecular docking simulations to predict binding interactions, validated by site-directed mutagenesis of DP1/DP2 receptors .
  • Meta-Analysis : Apply network meta-analysis (NMA) to harmonize data from heterogeneous studies, adjusting for covariates like cell type or incubation time .

Q. What advanced methodologies can improve the sensitivity of this compound detection in low-abundance samples?

  • Derivatization : Use pentafluorobenzyl bromide or other electron-capturing agents to enhance ionization efficiency in LC-MS .
  • Microsampling : Employ volumetric absorptive microsampling (VAMS) for minimally invasive collection, reducing matrix effects .
  • Data-Independent Acquisition (DIA) : Implement SWATH-MS for untargeted profiling, enabling retrospective analysis of this compound and related metabolites .

Q. How can multi-omics approaches elucidate this compound’s systemic effects in complex biological systems?

  • Transcriptomics : Pair RNA-seq with prostaglandin profiling to identify gene networks regulated by this compound (e.g., NF-κB, PPARγ) .
  • Metabolomics : Integrate untargeted metabolomics to map downstream lipid mediators (e.g., resolvins) and validate via stable isotope tracing .
  • Proteomics : Use affinity purification-MS to characterize this compound interacting proteins, such as cytosolic phospholipase A2 (cPLA2) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound experiments?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism or R (drc package) .
  • Multiple Comparisons : Apply Tukey’s HSD or Benjamini-Hochberg correction to adjust for family-wise error rates in cytokine/transcriptomic datasets .
  • Power Analysis : Use G*Power to determine sample sizes ensuring ≥80% power for detecting effect sizes (e.g., Cohen’s d ≥ 0.8) .

Q. How should researchers address ethical and methodological challenges in human studies involving this compound?

  • Ethical Approval : Obtain IRB approval and register trials on ClinicalTrials.gov , disclosing risks (e.g., vasodilation) and benefits .
  • Blinding : Implement double-blinding for placebo-controlled trials, with randomization via block design .
  • Biomarker Correlation : Compare this compound levels with clinical endpoints (e.g., CRP for inflammation) using Spearman’s rank correlation .

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